N-(Carboxymethyl)-glycine tert-butyl ester
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Overview
Description
N-(Carboxymethyl)-glycine tert-butyl ester is a chemical compound that belongs to the class of esters. It is derived from glycine, the simplest amino acid, and features a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(Carboxymethyl)-glycine tert-butyl ester typically involves the esterification of glycine with tert-butanol. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents. The reaction is carried out under controlled conditions, often at low temperatures initially, followed by room temperature to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, often employs mineral acid-catalyzed addition of isobutene to amino acids. This method is favored due to the availability of starting materials and the high yields of esters produced .
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)-glycine tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ester group to a carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
N-(Carboxymethyl)-glycine tert-butyl ester has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of prodrugs.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(Carboxymethyl)-glycine tert-butyl ester involves its role as a protecting group. The tert-butyl ester group provides stability against nucleophiles and reducing agents, making it useful in multi-step synthesis processes. The ester group can be selectively removed under acidic conditions, allowing for the controlled release of the carboxylic acid functionality .
Comparison with Similar Compounds
Similar Compounds
- N-(Carboxymethyl)-glycine methyl ester
- N-(Carboxymethyl)-glycine ethyl ester
- N-(Carboxymethyl)-glycine isopropyl ester
Uniqueness
N-(Carboxymethyl)-glycine tert-butyl ester is unique due to the presence of the tert-butyl group, which provides greater steric hindrance and stability compared to other esters. This makes it particularly useful in protecting carboxylic acids during complex synthetic procedures .
Properties
IUPAC Name |
2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)5-9-4-6(10)11/h9H,4-5H2,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVININLYSAHIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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